4-Methoxybenzene-1,2-diol

Catalog No.
S795864
CAS No.
3934-97-2
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzene-1,2-diol

CAS Number

3934-97-2

Product Name

4-Methoxybenzene-1,2-diol

IUPAC Name

4-methoxybenzene-1,2-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

JXZABYGWFNGNLB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)O

Canonical SMILES

COC1=CC(=C(C=C1)O)O

The exact mass of the compound 4-Methoxybenzene-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxybenzene-1,2-diol (CAS: 3934-97-2), commonly known as 4-methoxycatechol, is a highly reactive, electron-rich substituted dihydroxybenzene [1]. Characterized by the presence of a strongly electron-donating methoxy group at the para position relative to one hydroxyl moiety, this compound exhibits significantly altered redox potentials, autoxidation kinetics, and highest occupied molecular orbital (HOMO) energies compared to unsubstituted catechol [2]. In industrial and advanced research procurement, it is primarily sourced as a specialized precursor for redox-active polymers, a tunable surface-anchoring ligand for metal oxide functionalization, and a specific substrate for biocatalytic oxidation assays [3]. Its unique electronic profile accelerates its autoxidation and enzymatic conversion to o-quinones, making it a critical selection for applications where rapid, specific, or enzyme-mediated crosslinking is required without unwanted side reactions [4].

Procuring generic catechol, 4-methylcatechol, or 4-hydroxyanisole as substitutes for 4-methoxybenzene-1,2-diol fundamentally compromises process control in redox and surface-functionalization workflows [1]. Unlike 4-alkylcatechols, which rapidly isomerize into highly reactive and often undesirable para-quinomethane intermediates upon oxidation, 4-methoxycatechol oxidizes strictly to its corresponding o-quinone, preventing destructive side-reactions in biocatalytic and polymerization systems [2]. Furthermore, the methoxy group raises the lowest unoccupied molecular orbital (LUMO) when coordinated to metal oxides like TiO2, a feature completely absent in electron-withdrawing analogs like 4-cyanocatechol [3]. Substituting this compound with standard catechols will therefore result in incorrect interfacial energy cascades, altered crosslinking kinetics, and unpredictable degradation pathways in sensitive electrochemical or biomimetic adhesive applications[4].

Surface Energy Level Modulation in Metal Oxide Functionalization

When utilized as an anchoring ligand for titanium dioxide (TiO2) nanoparticles in organic photovoltaics, 4-methoxybenzene-1,2-diol significantly alters the electronic landscape of the electron transport layer (ETL) compared to other substituted catechols[1]. The electron-donating methoxy group raises the lowest unoccupied molecular orbital (LUMO) of the functionalized nanoparticles, contrasting sharply with electron-withdrawing derivatives like 4-cyanocatechol, which lower the LUMO [1]. In device testing, integration of 4-methoxycatechol-functionalized TiO2 yielded an open-circuit voltage (Voc) of 0.65 V, demonstrating its distinct capacity to tune the energy cascade at the active layer/electrode interface relative to the unfunctionalized baseline (0.63 V) and cyano-substituted comparators (0.73 V) [1].

Evidence DimensionOpen-circuit voltage (Voc) modulation via LUMO tuning on TiO2
Target Compound Data0.65 V (using 4-methoxycatechol-functionalized TiO2 ETL)
Comparator Or Baseline0.63 V (unfunctionalized baseline) / 0.73 V (4-cyanocatechol)
Quantified Difference+0.02 V vs baseline, distinct upward energy cascade vs cyano-derivatives
ConditionsSolution-processed TiO2 nanoparticles used as ETLs in organic photovoltaics

Buyers engineering metal oxide interfaces or semiconductor layers must select this specific methoxy derivative when an upward shift in LUMO energy is required for precise band alignment.

Strict o-Quinone Pathway in Biocatalytic Processing

In biocatalytic or biomimetic crosslinking applications utilizing tyrosinase, the structural substitution of the catechol ring dictates the downstream reactivity of the oxidized species [1]. While 4-alkylcatechols (such as 4-methylcatechol and 4-ethylcatechol) undergo enzymatic oxidation followed by rapid rearrangement into para-quinomethanes—which can cause uncontrolled side reactions—4-methoxybenzene-1,2-diol is structurally incapable of forming quinomethanes [1]. Instead, it undergoes rapid, clean conversion to its corresponding o-quinone, while still exhibiting a quantifiable enzyme inactivation kinetic rate (ki = 3.1 x 10^-2 s^-1) [1].

Evidence DimensionPost-oxidation intermediate formation
Target Compound DataForms stable o-quinone; 0% para-quinomethane formation
Comparator Or Baseline4-Methylcatechol / 4-Ethylcatechol (rapidly form para-quinomethanes)
Quantified DifferenceAbsolute elimination of quinomethane-driven side reactions
ConditionsTyrosinase-catalyzed oxidation in aqueous buffer (pH 7.4)

This guarantees a cleaner, more predictable crosslinking or labeling mechanism in polymer synthesis and biocatalysis, avoiding the chaotic side-reactions typical of alkyl-substituted catechols.

Accelerated Autoxidation and Reactivity Profile

The presence of the methoxy group profoundly impacts the autoxidation kinetics of the catechol core, making 4-methoxybenzene-1,2-diol significantly more reactive in oxygen-rich environments than predicted by standard quantitative structure-toxicity relationship (QSTR) models [1]. In comparative lipophilicity and pKa-driven oxidation studies, 4-methoxycatechol emerged as a distinct statistical outlier due to its 'readily autoxidizable' nature, exhibiting degradation and oxidation rates far exceeding those of standard catechols [1]. Furthermore, in the presence of Fe(III) catalysts, it undergoes extensive oxidative degradation within 24 hours alongside a 66% yield of 16O/18O isotopic exchange, a stark contrast to electron-deficient analogs like 4-nitrocatechol which resist such rapid exchange[2].

Evidence DimensionAutoxidation and metal-catalyzed oxidation susceptibility
Target Compound DataReadily autoxidizes; 66% 18O exchange with extensive degradation in Fe(III)
Comparator Or Baseline4-Nitrocatechol (poor exchange yield, high stability) / Standard QSTR predictions
Quantified DifferenceStatistically significant outlier in autoxidation velocity compared to baseline catechols
ConditionsAerobic autoxidation assays and FeCl3-catalyzed aqueous isotopic exchange (24h)

Procurement for rapid-curing biomimetic adhesives or degradable redox-active materials should prioritize this compound over standard catechols to achieve faster, catalyst-free or low-catalyst oxidation.

Energy Level Tuning in Organic Photovoltaic ETLs

Directly leveraging its ability to raise the LUMO of metal oxides, 4-methoxybenzene-1,2-diol is an optimal anchoring ligand for functionalizing TiO2 nanoparticles in electron transport layers [1]. It is the preferred choice when device architecture requires a specific cascade energy alignment that cannot be achieved with unsubstituted or electron-withdrawing catechol ligands.

Precursor for Biomimetic and Mucoadhesive Polymers

Because it oxidizes rapidly to an o-quinone without forming unpredictable para-quinomethanes, this compound is highly suited for synthesizing mussel-inspired adhesives and mucoadhesive hydrogels [2]. It provides rapid, clean crosslinking under physiological conditions or in the presence of oxidative enzymes, ensuring high batch-to-batch reproducibility in polymer curing.

Mechanistic Probes in Biocatalysis and Toxicology

In assays evaluating tyrosinase or laccase activity, 4-methoxycatechol serves as a precise mechanistic probe [3]. Its inability to form quinomethanes allows researchers to isolate the specific effects of o-quinone generation and subsequent nucleophilic attacks without the confounding variables introduced by alkylcatechol substrates.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3934-97-2

Wikipedia

1,2-Benzenediol, 4-methoxy-

Dates

Last modified: 08-15-2023

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